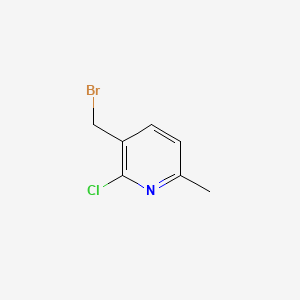

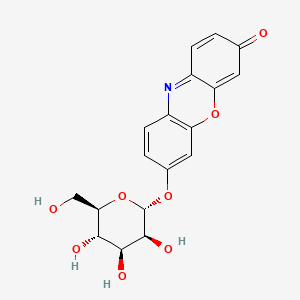

3-(broMoMethyl)-2-chloro-6-Methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and other chemical reactivities .Applications De Recherche Scientifique

Synthesis and Structural Studies

Schiff Base Compounds : A Schiff base compound involving a similar structure, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, has been synthesized for studying its crystal structure and antibacterial activities (Wang et al., 2008).

Aminomethylation : The aminomethylation of related pyridines leads to the formation of bromomethyl derivatives, useful in creating sulfur-containing amino and hydroxymethyl derivatives (L. D. Smirnov et al., 2005).

Thienopyridine Synthesis : The synthesis of thienopyridines from ortho-halogenated pyridine derivatives, including 3-bromo-2-cyanomethylpyridine, demonstrates the compound's role in creating thienopyridines (D. Bremner et al., 1992).

Chemical Intermediates and Reactions

Separation and Purification : Studies on 2-Chloro-5-Trichloromethylpyridine, a related compound, involve separation and purification methods, indicating its importance as an intermediate in medicinal and pesticide applications (Su Li, 2005).

Halogen Exchange : Research on 2-chloro-6-methylpyridine, a structurally similar compound, has explored silyl-mediated halogen/halogen displacement in pyridines, highlighting the versatility in chemical modifications (M. Schlosser et al., 2002).

Synthesis of Derivatives

Pyridyne Precursors : 3-Bromo-2-chloro-4-methoxypyridine, a compound with a similar halogenated pyridine structure, has been developed as a practical 2,3-pyridyne precursor, illustrating the potential for creating specialized chemical structures (M. Walters et al., 1992).

Pyridinethione Synthesis : The synthesis of 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione from a related chloro-methylpyridine demonstrates the compound's utility in creating novel sulfur compounds (E. Kaigorodova et al., 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(bromomethyl)-2-chloro-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCQIVZDVGTMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CBr)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)